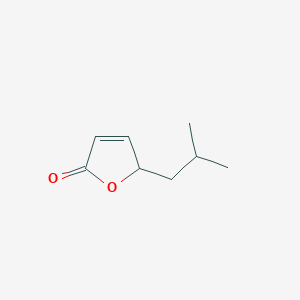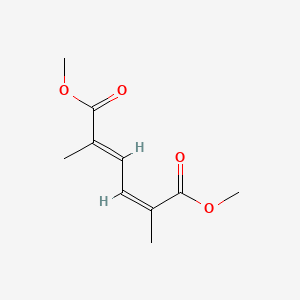
3,5,5-Triphenyloxolan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5,5-Triphenyloxolan-2-one is a heterocyclic organic compound characterized by a five-membered oxolane ring with three phenyl groups attached at the 3, 5, and 5 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,5-Triphenyloxolan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of triphenylmethanol with an appropriate oxirane in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Moderate temperatures (50-80°C) to facilitate the cyclization process.
Catalysts: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvents: Solvents like dichloromethane or toluene are commonly used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.
化学反応の分析
Types of Reactions
3,5,5-Triphenyloxolan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxylated products.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include:
Oxidation: Oxo derivatives with increased functionality.
Reduction: Hydroxylated derivatives with potential for further functionalization.
Substitution: Halogenated or alkylated phenyl derivatives.
科学的研究の応用
3,5,5-Triphenyloxolan-2-one has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3,5,5-Triphenyloxolan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit specific enzymes, affecting metabolic pathways.
Receptor Binding: Interaction with receptors can lead to changes in cellular signaling and function.
類似化合物との比較
Similar Compounds
3,5-Diphenyloxolan-2-one: Similar structure but with two phenyl groups.
3,4,5-Triphenyl-1,2,4-triazole: Another heterocyclic compound with three phenyl groups but a different ring structure.
Uniqueness
3,5,5-Triphenyloxolan-2-one is unique due to its specific arrangement of phenyl groups and the oxolane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
22286-86-8 |
|---|---|
分子式 |
C22H18O2 |
分子量 |
314.4 g/mol |
IUPAC名 |
3,5,5-triphenyloxolan-2-one |
InChI |
InChI=1S/C22H18O2/c23-21-20(17-10-4-1-5-11-17)16-22(24-21,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16H2 |
InChIキー |
DIFMDGYBNNILHT-UHFFFAOYSA-N |
正規SMILES |
C1C(C(=O)OC1(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{[2-(Trimethoxysilyl)ethyl]sulfanyl}propane-1,2-diol](/img/structure/B14705350.png)
![3-[Bis(2-hydroxyethyl)amino]propane-1,2-diol](/img/structure/B14705362.png)
![2-Bromo-5-[(4-methylphenyl)sulfonyl]-5,6-dihydro-7h-dibenzo[b,d]azepin-7-one](/img/structure/B14705363.png)


![2-{[2-(Methylsulfanyl)-6-phenylpyrimidin-4-yl]amino}benzoic acid](/img/structure/B14705382.png)

![1-Phenylbicyclo[1.1.0]butane](/img/structure/B14705402.png)




![[17-(5,6-dihydroxy-6-methylheptan-2-yl)-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14705429.png)
